Methyl 2-chlorothiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chlorothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPSISZNQFLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225170 | |
| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-42-4 | |
| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl 2-chlorothiophene-3-carboxylate, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
Methyl 2-chlorothiophene-3-carboxylate is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a chlorine atom at the 2-position and a methyl carboxylate group at the 3-position imparts distinct reactivity to the molecule, making it a versatile intermediate for further chemical modifications.
Molecular Formula and Weight:
While direct experimental data for methyl 2-chlorothiophene-3-carboxylate is not widely published, its molecular formula and weight can be confidently deduced from its structure. As an isomer of methyl 3-chlorothiophene-2-carboxylate, it shares the same elemental composition.
| Attribute | Value |
| Molecular Formula | C₆H₅ClO₂S |
| Molecular Weight | 176.62 g/mol |
Synthesis and Elucidation
The primary route to methyl 2-chlorothiophene-3-carboxylate involves the esterification of its corresponding carboxylic acid, 2-chlorothiophene-3-carboxylic acid.[1][2] This transformation is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Conceptual Synthesis Workflow:
A conceptual workflow for the synthesis of Methyl 2-chlorothiophene-3-carboxylate.
Experimental Protocol: Esterification of 2-Chlorothiophene-3-carboxylic acid
-
Step 1: Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorothiophene-3-carboxylic acid in an excess of methanol.
-
Step 2: Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Step 3: Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Step 5: Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 2-chlorothiophene-3-carboxylate is governed by the interplay of the electron-withdrawing chloro and carboxylate groups on the thiophene ring. This substitution pattern influences the susceptibility of the ring to nucleophilic and electrophilic attack, and provides handles for a variety of coupling reactions.
The 2-chlorothiophene moiety is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] It can participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.[3]
Key Reaction Pathways:
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position can be displaced by various nucleophiles, although this may require activated conditions due to the electron-rich nature of the thiophene ring.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds.
-
Hydrolysis: The ester group can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can be converted to a variety of amides by reacting with primary or secondary amines.
Key reaction pathways of Methyl 2-chlorothiophene-3-carboxylate.
Applications in Drug Discovery and Materials Science
Halogenated thiophenes are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[3] While specific applications of methyl 2-chlorothiophene-3-carboxylate are not extensively documented, its structural motifs are present in various compounds of interest.
-
Pharmaceuticals: The thiophene ring is a common scaffold in many approved drugs. The functional handles on methyl 2-chlorothiophene-3-carboxylate allow for its incorporation into larger molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[3]
-
Agrochemicals: Thiophene derivatives are also utilized in the development of pesticides and herbicides.[3]
-
Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronic materials.[3] Functionalized thiophenes like the title compound can be used to tune the electronic properties of these materials for applications in organic solar cells and sensors.[3]
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If swallowed: Call a poison center or doctor if you feel unwell.[6]
-
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[4]
-
Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Conclusion
Methyl 2-chlorothiophene-3-carboxylate is a valuable, yet under-documented, synthetic intermediate. Its unique combination of functional groups on a thiophene scaffold presents numerous opportunities for the synthesis of complex molecules in drug discovery and materials science. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific endeavors.
References
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Chem-Impex. 2-Chlorothiophene. [Link]
-
LookChem. 88105-17-3,METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE. [Link]
Sources
Positional Isomerism in Chlorothiophene Carboxylates: A Comparative Analysis of Methyl 2-chlorothiophene-3-carboxylate and Methyl 3-chlorothiophene-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and materials science, substituted thiophenes are privileged scaffolds due to their unique electronic properties and versatile reactivity.[1][2] Among these, chlorothiophene carboxylate esters serve as critical building blocks for complex molecular architectures. However, the seemingly subtle shift of substituents on the thiophene ring, as seen between methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate, induces profound differences in their physicochemical properties, spectroscopic signatures, synthetic accessibility, and chemical reactivity. This guide provides an in-depth analysis of these two positional isomers, elucidating the structural nuances that dictate their utility. We will explore how the placement of the chloro and methoxycarbonyl groups governs everything from reaction kinetics in cross-coupling reactions to the interpretation of NMR spectra, offering field-proven insights to guide researchers in their synthetic strategies and molecular design.
Introduction: The Significance of Thiophene Scaffolds
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern drug discovery.[3] Its structural similarity to a benzene ring allows it to act as a bioisostere, while its distinct electronic nature and additional vectors for interaction often lead to improved potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1][4]
The functionalization of the thiophene core is therefore of paramount importance. Halogenated thiophenes, in particular, are versatile intermediates for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[5] This guide focuses on two such intermediates: methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate. By dissecting their differences, we aim to provide a clear framework for researchers to select the appropriate isomer and anticipate its behavior in complex synthetic sequences.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two molecules lies in the arrangement of the chloro and methoxycarbonyl substituents on the thiophene ring. This isomeric distinction directly influences their electronic distribution, steric profile, and bulk physical properties.
-
Methyl 2-chlorothiophene-3-carboxylate: The chlorine atom occupies the C2 (alpha) position, which is adjacent to the sulfur heteroatom. The methoxycarbonyl group is at the C3 (beta) position.
-
Methyl 3-chlorothiophene-2-carboxylate: The substituents are reversed. The methoxycarbonyl group is at the C2 position, and the chlorine atom is at the C3 position.
This positional change has significant consequences. The C2 position of thiophene is generally more susceptible to electrophilic attack and metal-halogen exchange due to the stabilizing effect of the adjacent sulfur atom.[3] Therefore, placing the chlorine at C2 (as in the 2-chloro-3-carboxylate isomer) renders it more reactive in many standard transformations compared to a chlorine at C3.
Comparative Data Table
| Property | Methyl 2-chlorothiophene-3-carboxylate | Methyl 3-chlorothiophene-2-carboxylate |
| Structure | ||
| CAS Number | 32446-38-9 | 88105-17-3[6][7][8] |
| Molecular Formula | C₆H₅ClO₂S | C₆H₅ClO₂S[6][7][9] |
| Molecular Weight | 176.62 g/mol | 176.62 g/mol [6][7][9] |
| Appearance | Light yellow liquid | Light yellow crystalline powder[9] |
| Melting Point | Not available | 37-38°C[9] |
| Boiling Point | Not available | 72-74°C @ 0.2 mmHg[6][9] |
Spectroscopic Analysis and Characterization
The distinct electronic environments in each isomer lead to predictable and diagnostic differences in their spectroscopic data. Understanding these signatures is crucial for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy
In both isomers, the two protons on the thiophene ring form an AX spin system, appearing as two distinct doublets. The key differentiator is their chemical shift and coupling constant.
-
Methyl 2-chlorothiophene-3-carboxylate:
-
H4 & H5: We expect two doublets. H5, being adjacent to the sulfur and ortho to the chlorine, will be significantly influenced. H4 is ortho to the ester group. The typical coupling constant for adjacent protons on a thiophene ring (J₄,₅) is in the range of 5-6 Hz.
-
-
Methyl 3-chlorothiophene-2-carboxylate:
-
H4 & H5: We again expect two doublets with a J₄,₅ coupling constant of ~5-6 Hz. However, the chemical shifts will differ. Here, H4 is ortho to the chlorine, and H5 is ortho to the sulfur. The powerful electron-withdrawing ester at C2 will deshield the adjacent H5 proton, likely shifting it further downfield compared to the H5 proton in the other isomer.
-
¹³C NMR Spectroscopy
The carbon chemical shifts are highly sensitive to the substituent positions.
-
C2 vs. C3: In general, carbons attached to chlorine are shifted downfield. The carbonyl carbon of the ester will appear around 160-165 ppm. The key distinction will be the chemical shifts of the substituted carbons, C2 and C3.
-
In methyl 2-chlorothiophene-3-carboxylate , C2 will be directly attached to chlorine, while C3 is attached to the ester.
-
In methyl 3-chlorothiophene-2-carboxylate , C3 will be attached to chlorine, and C2 is attached to the ester. The carbon alpha to sulfur (C2) typically has a distinct chemical shift from the beta carbon (C3), which will be further modulated by the attached substituents.
-
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum for both compounds is the strong carbonyl (C=O) stretch from the ester group, typically found around 1710-1735 cm⁻¹.[10] Subtle shifts may be observed due to the different electronic effects of the adjacent chloro-substituent, but this is often not sufficient for unambiguous differentiation without reference spectra. Other characteristic peaks include C-Cl stretching and C-S stretching vibrations in the fingerprint region.
Synthesis and Manufacturing Routes
The synthetic accessibility of each isomer is dictated by the regioselectivity of thiophene functionalization reactions. The most common strategies involve either direct functionalization of a pre-substituted thiophene or building the ring from acyclic precursors.
Synthesis of Methyl 3-chlorothiophene-2-carboxylate
A common and reliable route starts from the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid.[11][12]
Protocol: Esterification of 3-Chlorothiophene-2-carboxylic acid
-
Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) in methanol (MeOH).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
The precursor acid itself can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene by reaction with phosphorus pentachloride, followed by hydrolysis.[13]
Synthesis of Methyl 2-chlorothiophene-3-carboxylate
This isomer is similarly prepared via esterification of its corresponding carboxylic acid, 2-chlorothiophene-3-carboxylic acid.[14]
Protocol: Esterification of 2-Chlorothiophene-3-carboxylic acid The protocol is identical to the one described above, simply substituting 2-chlorothiophene-3-carboxylic acid as the starting material.
The synthetic challenge lies in the regioselective preparation of the precursor acids. Chlorination of thiophene itself tends to occur at the 2- and 5-positions, making direct chlorination of thiophene-3-carboxylic acid a complex mixture.[3] Therefore, more controlled methods, often involving lithiation or Sandmeyer reactions from amino-precursors, are typically employed.
Synthetic Workflow Diagram
Chemical Reactivity and Applications in Synthesis
The most significant practical difference between these isomers is their reactivity, particularly in metal-catalyzed cross-coupling reactions, which are workhorses in modern drug development.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions are fundamental for creating new C-C and C-N bonds at the chloro-substituted position.
-
Methyl 2-chlorothiophene-3-carboxylate: The chlorine atom is at the C2 position. This position is electronically activated by the adjacent sulfur atom, making oxidative addition to the Palladium(0) catalyst generally faster and more facile than at the C3 position. The primary steric hindrance comes from the adjacent ester group at C3.
-
Methyl 3-chlorothiophene-2-carboxylate: The chlorine atom is at the C3 position. This position is less electronically activated for oxidative addition. Furthermore, it is flanked by two substituents: the ester at C2 and the proton at C4, creating a more sterically congested environment for the bulky catalyst to approach.
Causality: The higher reactivity of the 2-chloro isomer is a direct consequence of the thiophene ring's electronics. The lone pairs on the sulfur atom can stabilize the transition state of the oxidative addition step more effectively at the adjacent C2 position. Consequently, reactions involving the 2-chloro isomer can often be performed under milder conditions (lower temperatures, lower catalyst loading) than those with the 3-chloro isomer.
Reactivity Comparison Diagram
Implications in Drug Development
The choice between these two isomers is not merely a synthetic convenience; it has profound implications for the properties of the final drug candidate.
-
Vectorial Orientation and Target Binding: The spatial arrangement of substituents determines how a molecule fits into a protein's binding pocket. Swapping the positions of the chloro and ester groups changes the vectors where further substitutions can be made, potentially altering or abolishing binding affinity and biological activity.
-
Metabolic Stability: The thiophene ring can be susceptible to oxidative metabolism. The electronic and steric environment around the ring, dictated by the substituent pattern, can influence which sites are most prone to metabolism by cytochrome P450 enzymes. One isomer may be significantly more metabolically stable than the other.
-
Intellectual Property: The novelty of a chemical scaffold is central to its patentability. A new substitution pattern on a known core, such as using the less common 3-chloro-2-carboxylate scaffold instead of the more accessible 2-chloro-3-carboxylate, can be sufficient to secure a new composition of matter patent, which is a critical aspect of drug development.
Conclusion
While methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate share the same molecular formula and weight, they are fundamentally different chemical entities. The positional isomerism dictates their physical properties, spectroscopic signatures, synthetic routes, and, most critically, their chemical reactivity. The 2-chloro isomer is generally the more reactive partner in palladium-catalyzed cross-coupling reactions due to the electronic activation conferred by the adjacent sulfur atom. In contrast, the 3-chloro isomer is less reactive and can require more forcing conditions. For the drug development professional, these differences are not trivial; they impact synthetic feasibility, the biological profile of downstream compounds, and the intellectual property landscape. A thorough understanding of these nuances is therefore essential for the rational design and efficient synthesis of novel thiophene-based therapeutics and materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.
- ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design.
- LookChemicals. (n.d.). 88105-17-3, METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE.
- ChemicalBook. (n.d.). Methyl 2-chlorothiophene-3-carboxylate synthesis.
- Chemsrc. (2025, August 26). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate.
- Ansari, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- ChemicalBook. (2025, July 16). METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE | 88105-17-3.
- BLD Pharm. (n.d.). 88105-17-3|Methyl 3-chlorothiophene-2-carboxylate.
- Sigma-Aldrich. (n.d.). 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2.
- S. B. V. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- MDPI. (2021, October 9). Thiophene-Based Compounds.
- PubChem. (n.d.). 3-Chlorothiophene-2-carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
- Unknown. (n.d.). Useful Spectroscopic Data.
- ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- ChemicalBook. (n.d.). METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,3,4-Trichlorothiophene and 2,3,5-Trichlorothiophene.
- Wikipedia. (n.d.). Thiophene.
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Halogenated thiophene carboxylates as pharmaceutical building blocks
The following technical guide details the strategic application, synthesis, and reactivity of halogenated thiophene carboxylates in pharmaceutical chemistry.
A Technical Guide for Pharmaceutical Building Block Synthesis and Application
Executive Summary
Halogenated thiophene carboxylates represent a high-value class of pharmacophores, serving as bioisosteres for phenyl rings in drug discovery. Their utility is threefold: the thiophene core offers unique electronic properties (S-heteroatom effects) and improved solubility compared to benzene; the halogen substituent (Cl, Br, I) provides a handle for transition-metal-catalyzed cross-coupling or metabolic blocking; and the carboxylate moiety serves as a versatile anchor for amidation, esterification, or decarboxylative functionalization. This guide explores the regioselective synthesis of these scaffolds, their "halogen dance" reactivity, and their application in FDA-approved therapeutics like Rivaroxaban .
Strategic Utility in Drug Design
Bioisosterism and Electronic Effects
Thiophene is a classic bioisostere of benzene.[1] However, it is electron-rich (π-excessive), making it more susceptible to electrophilic attack but also modifying the pKa of attached functional groups.
-
Lipophilicity: Thiophene analogs generally exhibit higher lipophilicity (logP) than their benzene counterparts, improving membrane permeability.
-
Metabolic Blocking: Strategic halogenation (F, Cl) at the C5 position of the thiophene ring blocks metabolic oxidation (P450-mediated hydroxylation), extending the half-life of the drug candidate.
The "Orthogonal" Handles
The simultaneous presence of a halogen and a carboxylate allows for orthogonal functionalization :
-
Carboxylate (C2/C3): Amide coupling (drug-linker synthesis) or prodrug esterification.
-
Halogen (C4/C5): Suzuki/Buchwald couplings to build molecular complexity.
Synthetic Strategies: Accessing the Scaffold
Accessing specific isomers of halogenated thiophene carboxylates requires understanding the interplay between Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM) .
Direct Halogenation (Thermodynamic Control)
Thiophene undergoes EAS much faster than benzene. For thiophene-2-carboxylates, the carboxylate is an electron-withdrawing group (EWG) at C2.
-
Regioselectivity: The sulfur atom strongly directs electrophiles to the
-positions (C2, C5). With C2 blocked by ester/acid, halogenation occurs predominantly at C5 . -
Reagent Choice:
or N-Bromosuccinimide (NBS) in polar solvents (DMF/MeCN) yields 5-bromo-thiophene-2-carboxylate in high yield.
The Halogen Dance (Kinetic/Thermodynamic Equilibrations)
A critical "expert" technique for accessing hard-to-synthesize isomers (e.g., 3-bromo or 4-bromo derivatives) is the Halogen Dance (HD) reaction. This base-catalyzed rearrangement involves the migration of a halogen atom to a thermodynamically more stable position, often driven by the stability of the resulting lithiated intermediate.
Technical Insight: Upon treatment of 2-bromothiophene with LDA at -78°C, the bromine can migrate to generate 3-bromothiophene derivatives if quenched correctly, or allow access to C3-functionalized products via transient lithiated species.
Visualization: Regioselectivity Logic
The following decision tree illustrates how to select the synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting synthetic routes based on the target regiochemistry of the thiophene core.
Case Study: Rivaroxaban
Rivaroxaban (Xarelto) is a direct Factor Xa inhibitor used to prevent blood clots.[2] Its synthesis exemplifies the industrial utility of halogenated thiophene carboxylates.
-
Key Building Block: 5-Chlorothiophene-2-carboxylic acid .[3][4]
-
Role: The thiophene ring fits into the S1 pocket of Factor Xa, while the chlorine atom displaces a structural water molecule, enhancing binding affinity via hydrophobic interactions.
Synthesis Workflow
The industrial route involves activating the carboxylate as an acid chloride, followed by coupling with a functionalized oxazolidinone amine.
Caption: Convergent synthesis of Rivaroxaban highlighting the activation of the chlorothiophene building block.
Experimental Protocols
Protocol A: Regioselective Bromination of Methyl Thiophene-2-carboxylate
This protocol yields methyl 5-bromothiophene-2-carboxylate , a versatile precursor for Suzuki couplings.
Reagents:
-
Methyl thiophene-2-carboxylate (1.0 equiv)[5]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetic Acid (AcOH) / Chloroform (1:1 v/v)
Methodology:
-
Dissolution: Dissolve methyl thiophene-2-carboxylate (14.2 g, 100 mmol) in a 1:1 mixture of AcOH and CHCl3 (100 mL).
-
Addition: Add NBS (19.6 g, 110 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; maintain temp < 30°C.
-
Reaction: Stir the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.
-
Quench: Pour the mixture into ice water (200 mL).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO3 (to remove AcOH) and brine.
-
Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol to yield white needles.
-
Expected Yield: 85-92%
-
Validation: 1H NMR shows loss of C5 proton (approx 7.5 ppm) and retention of C3/C4 coupling.
-
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Coupling the 5-bromo derivative with an aryl boronic acid.
Reagents:
-
Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 equiv)
-
Dioxane/Water (4:1)
Methodology:
-
Degassing: Charge a flask with the bromide (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Add Dioxane/Water (10 mL). Sparge with Argon for 10 mins.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) under Argon counter-flow.
-
Heating: Heat to 90°C for 12 hours.
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with water/brine.
-
Isolation: Flash column chromatography (Silica, Hexane/EtOAc gradient).
References
-
Rivaroxaban Synthesis & Structure
-
Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link
-
-
Halogen Dance Reaction
-
Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link
-
-
Suzuki Coupling of Thiophenes
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Link
-
-
Regioselective Halogenation
-
Gong, T. J., et al. (2015). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Organic Letters. Link
-
Sources
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. CN115403555A - Synthetic method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. chemeo.com [chemeo.com]
Methodological & Application
Synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid
Application Notes and Protocols: Synthesis of Methyl 2-chlorothiophene-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely applicable acid-catalyzed reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable protocol for the preparation of this important chemical intermediate. The document outlines the reaction mechanism, provides a detailed step-by-step protocol, and includes essential information on safety, materials, and troubleshooting.
Introduction
Methyl 2-chlorothiophene-3-carboxylate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted thiophene core is a key structural motif in a variety of biologically active molecules. The reliable and efficient synthesis of this ester is therefore of significant interest.
This application note focuses on the Fischer-Speier esterification, a classic and dependable method for converting carboxylic acids to esters.[1][2][3] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process.[4][5] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[4]
Reaction Mechanism and Rationale
The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid.[4][5][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[2] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester.[5]
The choice of methanol as both the reactant and solvent is strategic. Its use in excess helps to drive the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[2][3] Sulfuric acid is an effective catalyst due to its strong acidity and dehydrating properties.
Experimental Workflow
The overall workflow for the synthesis and purification of methyl 2-chlorothiophene-3-carboxylate is depicted below.
Figure 1: General workflow for the synthesis and purification of methyl 2-chlorothiophene-3-carboxylate.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chlorothiophene-3-carboxylic acid | ≥98% | Sigma-Aldrich | 59337-89-2 |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |
| Sulfuric acid | Concentrated, 95-98% | VWR | 7664-93-9 |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 75-09-2 |
| Saturated sodium bicarbonate solution | N/A | Prepared in-house | N/A |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A |
| Anhydrous magnesium sulfate | ≥97% | Acros Organics | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7] 2-Chlorothiophene-3-carboxylic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Concentrated sulfuric acid is extremely corrosive. Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene-3-carboxylic acid (5.0 g, 30.7 mmol).
-
Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve at this stage.
-
Place the flask in an ice-water bath to cool the mixture.
-
Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring suspension. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and attach a reflux condenser to the flask.
Step 2: Reaction
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of cold deionized water.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Continue adding until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
Step 4: Purification and Characterization
-
Remove the dichloromethane using a rotary evaporator to yield the crude product.
-
The crude methyl 2-chlorothiophene-3-carboxylate can be further purified by vacuum distillation if necessary.
-
The final product should be a light yellow oil or a low-melting solid.[9]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Chemical Reaction and Mechanism
The synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid via Fischer esterification is illustrated below.
Figure 2: Overall reaction and simplified mechanism for the Fischer esterification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure an adequate excess of methanol is used. |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions. | |
| Product is contaminated with starting material | Incomplete reaction or insufficient neutralization | Extend the reaction time. Ensure the aqueous layer is basic (pH 7-8) during the work-up to remove all unreacted carboxylic acid. |
| Dark-colored product | Side reactions due to high temperature | Maintain a gentle reflux and avoid overheating. |
Conclusion
The Fischer-Speier esterification is an effective and straightforward method for the synthesis of methyl 2-chlorothiophene-3-carboxylate from its corresponding carboxylic acid. The protocol described in this application note provides a reliable procedure for obtaining this valuable intermediate in good yield and purity. Adherence to the safety precautions and procedural steps outlined is essential for a successful synthesis.
References
-
Libretexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
-
Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (1984). The Methylation of Carboxylic Acids Using Methyl, Trichloroacetates. Synthetic Communications. [Link]
-
Wiley Online Library. (2014). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. [Link]
-
YouTube. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester | Organic Chemistry. [Link]
-
Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorothiophene. [Link]
-
ChemDmart. Safety data sheet - 5-Chlorothiophene-2-carboxylic Acid. [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]
-
University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
University of Central Arkansas. Fischer Esterification. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Syntheses. 2-chloromethylthiophene. [Link]
-
University of Calgary. Ch27: RCO2H to RCO2R' (review). [Link]
-
Libretexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. (2009).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemcia.com [chemcia.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Suzuki-Miyaura coupling protocols using chlorothiophene esters
Executive Summary
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on chlorothiophene ester substrates. Unlike standard aryl bromides, these substrates present a "perfect storm" of synthetic hurdles: the inertness of the C–Cl bond, the potential for catalyst poisoning by the thiophene sulfur, and the susceptibility of the ester group to hydrolysis or transesterification.
This document moves beyond textbook conditions, offering three distinct protocols tailored to substrate difficulty and stability. It includes a self-validating decision tree for condition screening and mechanistic insights to troubleshoot common failure modes like protodehalogenation and homocoupling.
Mechanistic Insight & Substrate Analysis
The Substrate Challenge
The reactivity of chlorothiophene esters is governed by the interplay between the electronic activation of the ester and the steric hindrance of the ortho-substitution.
-
Electronic Activation: An ester group at C2 activates a C3-chloride (and vice versa) toward oxidative addition via electron withdrawal. However, this activation is weaker than in nitro- or cyano-arenes.
-
The "Ortho-Effect": In methyl 3-chlorothiophene-2-carboxylate, the ester carbonyl can coordinate to Palladium, potentially stabilizing the oxidative addition intermediate but also crowding the transmetalation step.
-
Catalyst Poisoning: Thiophenes are soft Lewis bases. High catalyst loadings are often required because the sulfur atom can competitively bind to open coordination sites on Pd(0), arresting the cycle.
Catalytic Cycle & Failure Points
The diagram below illustrates the standard cycle with specific "off-cycle" traps relevant to this substrate class.
Figure 1: Catalytic cycle highlighting specific failure modes for chlorothiophene esters.
Catalyst & Ligand Selection Matrix
For chlorides, "standard" ligands like PPh3 rarely suffice. We utilize electron-rich, bulky phosphines to facilitate the difficult oxidative addition into the C–Cl bond.
| Class | Catalyst / Ligand | Best For...[1] | Notes |
| Tier 1: Robust | Pd(dppf)Cl₂ | Unhindered C2-chlorides | Robust, air-stable. Good starting point for 5-chlorothiophene-2-esters. |
| Tier 2: Steric | Pd₂(dba)₃ + SPhos | Ortho-substituted esters | SPhos is the "gold standard" for hindered heteroaryl chlorides. |
| Tier 3: High-Perf | XPhos Pd G4 | Deactivated/Very hindered | Pre-formed precatalyst ensures rapid initiation; excellent for low loadings. |
| Tier 4: Anhydrous | Pd(OAc)₂ + XPhos | Hydrolysis-prone esters | Must be used with anhydrous base (TMSOK) to prevent ester cleavage. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Aqueous/Standard)
Use this for stable methyl/ethyl esters where the chloride is not sterically crowded (e.g., 5-chlorothiophene-2-carboxylate).
Reagents:
-
Chlorothiophene ester (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
Procedure:
-
Charge a reaction vial with the chlorothiophene (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol) last to minimize air exposure.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Heat to 80–90 °C for 4–12 hours.
-
Validation: Monitor by LCMS. If ester hydrolysis (>10%) is observed, switch immediately to Protocol B .
Protocol B: Anhydrous Method (For Sensitive Esters)
Essential for substrates where the ester hydrolyzes to the acid (which kills the reaction by poisoning Pd with the carboxylate).
Reagents:
-
Chlorothiophene ester (1.0 equiv)
-
Boronic Pinacol Ester (1.2 equiv) — Acids release water; esters are preferred here.
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)
-
Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv)
-
Solvent: Anhydrous Toluene or THF
Procedure:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add Pd source, Ligand, TMSOK, and Boronic Ester in a glovebox or under strict counter-flow of Ar.
-
Add the Chlorothiophene ester as a solution in anhydrous Toluene (0.2 M concentration).
-
Stir at 60–80 °C .
-
Why this works: TMSOK acts as a soluble, anhydrous activator for the boron species. It generates the active boronate species without introducing hydroxide ions, preserving the ester.
Protocol C: The "Sledgehammer" (For Steric/Inert Chlorides)
Use for 3-chlorothiophene-2-carboxylates or electron-rich chlorides.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%) (1:2 Pd:L ratio)
-
Base: K₃PO₄ (3.0 equiv) - finely ground
-
Solvent: n-Butanol or Toluene/Water (10:1)
Procedure:
-
Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and SPhos in the solvent at 50 °C for 10 mins to generate the active L-Pd(0) species (solution turns from purple/black to orange/brown).
-
Add this catalyst solution to the mixture of substrate, boronic acid, and base.
-
Heat vigorously to 100–110 °C .
-
Note: SPhos is exceptionally good at preventing the "ortho-substituent" from blocking the reaction center.
Troubleshooting Decision Tree
Use this logic flow to optimize failing reactions.
Figure 2: Logic flow for troubleshooting reaction failures.
References
-
BenchChem. Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate.
-
Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org.[3][4][5] Chem., 2007, 72, 5104-5112.
-
Denmark, S. E., et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[6] J. Org.[3][4][5] Chem., 2021.[1][5]
-
Barder, T. E., Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc., 2005, 127, 4685.
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling - Recent Literature and Protocols.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chlorothiophene-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Methyl 2-chlorothiophene-3-carboxylate. This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic route for higher efficiency and reproducibility.
The most prevalent synthetic pathway involves a multi-step sequence, typically starting with a Gewald aminothiophene synthesis, followed by a Sandmeyer reaction to install the chloro group, and finally, esterification. Each of these stages has unique challenges that we will address.
Synthetic Workflow Overview
The synthesis of methyl 2-chlorothiophene-3-carboxylate can be approached via several routes. A common and effective pathway is the three-stage process illustrated below. This guide will focus on troubleshooting issues that arise within this workflow.
Caption: Decision tree for troubleshooting the Gewald reaction.
In-depth Explanation:
-
Inefficient Knoevenagel-Cope Condensation: The first step is the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. [1][2]If this step is slow or incomplete, the entire reaction will fail. The choice of base is critical; while tertiary amines like triethylamine are common, secondary amines like morpholine or piperidine are often more effective catalysts. [3][4]The condensation also produces water, which can inhibit the reaction; removing it can drive the equilibrium forward. [3]* Poor Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction. This is often the rate-limiting step. Its solubility and reactivity are enhanced in polar solvents and with gentle heating (40-60 °C). [3]Exceeding this temperature range can lead to unwanted side reactions.
-
Steric Hindrance: If you are using a sterically hindered ketone, the standard one-pot procedure may be inefficient. In such cases, a two-step approach is recommended: first, synthesize and isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step. [3]
Problem 2: Poor Yield and Byproduct Formation in the Sandmeyer Reaction (Stage 2)
Question: My Sandmeyer reaction to convert the 2-amino group to a chloro group is giving a low yield of the desired product, and I'm seeing significant amounts of a phenol byproduct. How can I optimize this?
Answer: The Sandmeyer reaction is highly sensitive to temperature and the stability of the intermediate diazonium salt. Controlling these factors is key to achieving a high yield and minimizing side reactions. [5][6] Key Optimization Parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | The diazonium salt is unstable and will decompose at higher temperatures. The primary decomposition pathway in an aqueous acidic solution is reaction with water to form a phenol. [5][7]Maintaining a low temperature is the single most critical factor for success. |
| Acid Concentration | Use concentrated HCl | A high concentration of acid is necessary to fully protonate the amine and to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). [6] |
| NaNO₂ Addition | Slow, dropwise addition | The reaction to form the diazonium salt is exothermic. Adding the sodium nitrite solution slowly allows for better temperature control and prevents localized heating. [5] |
| Cu(I) Catalyst | Use freshly prepared CuCl | The active catalyst is the copper(I) ion. [6][8]Commercially available CuCl can contain inactive Cu(II). Preparing it fresh from CuSO₄ and a reducing agent like NaHSO₃ can significantly improve results. |
| Reaction Quenching | Prompt workup | Once the reaction is complete (as indicated by the cessation of N₂ gas evolution), the product should be worked up promptly to prevent degradation. |
Troubleshooting Specific Observations:
-
Observation: The reaction mixture turns dark brown or black.
-
Cause: This often indicates decomposition of the diazonium salt. The temperature may have risen above 5 °C.
-
Solution: Ensure vigorous stirring and a reliable ice/salt bath. Add the nitrite solution more slowly in the future.
-
-
Observation: TLC or GC-MS analysis shows a major peak corresponding to methyl 2-hydroxythiophene-3-carboxylate.
-
Cause: This is the primary byproduct from the reaction of the diazonium salt with water. [5] * Solution: Stricter temperature control is required. Ensure the solution of the diazonium salt is used immediately after its formation and is not allowed to warm up.
-
Problem 3: Incomplete Reaction or Low Yield During Esterification (Alternative Route)
Question: I am trying to esterify 2-chlorothiophene-3-carboxylic acid with methanol, but the reaction is slow and the yield is poor. What's the issue?
Answer: Standard Fischer esterification (reacting a carboxylic acid with an alcohol under an acid catalyst like H₂SO₄) is a reversible equilibrium-driven process. [9][10]To achieve a high yield, the equilibrium must be shifted towards the product side.
Strategies for Improving Esterification Yield:
-
Use a Dehydrating Agent/Method: The reaction produces water as a byproduct. Removing this water will drive the reaction to completion according to Le Châtelier's principle.
-
Use a large excess of the alcohol (methanol), which can also act as the solvent.
-
Use a Dean-Stark apparatus to azeotropically remove water if a solvent like toluene is used.
-
-
Use a More Reactive Reagent: Convert the carboxylic acid to a more reactive derivative first. This avoids the equilibrium limitations of Fischer esterification.
-
Thionyl Chloride (SOCl₂): This is a highly effective method. Reacting the carboxylic acid with thionyl chloride converts it to an acyl chloride. The acyl chloride is then reacted with methanol to give the ester in a fast, irreversible reaction. A high yield of 98% has been reported using this method. [11] * DCC/DMAP Coupling: For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used under mild conditions. [12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, methyl 2-chlorothiophene-3-carboxylate? A1: The final product is typically a yellow oil. [11]The most common and effective purification methods are vacuum distillation or silica gel column chromatography. [11][13]If using column chromatography, a solvent system like ethyl acetate/petroleum ether (e.g., in a 1:10 to 1:8 ratio) has been shown to be effective. [11]For vacuum distillation, care must be taken as some thiophene derivatives can be thermally unstable. [13] Q2: Can I perform a direct chlorination of methyl thiophene-3-carboxylate? A2: While possible, direct chlorination of the thiophene ring is often difficult to control. Thiophene is highly reactive towards electrophilic substitution, which can easily lead to over-chlorination and the formation of multiple isomers. [14]Achieving selective monochlorination at the C2 position would require very careful control of reaction conditions, such as using a mild chlorinating agent at low temperatures. The Sandmeyer route starting from the 2-amino derivative generally provides much better regiochemical control.
Q3: My 2-aminothiophene precursor is difficult to isolate from the Gewald reaction mixture. Any tips? A3: The product often precipitates from the reaction mixture upon cooling. [4]Washing the crude precipitate with a cold solvent like ethanol can remove many of the impurities. [4]If the product is soluble, after the reaction, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (like ethyl acetate) and water. The product can then be isolated from the organic layer. Recrystallization from ethanol is a common final purification step. [4] Q4: Are there any "greener" or more sustainable approaches to this synthesis? A4: Yes, research into green methodologies for 2-aminothiophene synthesis is active. This includes using water as a solvent, employing ultrasound activation to enhance reaction rates, or using recyclable organocatalysts like L-proline. [2]These methods aim to reduce the use of volatile organic solvents and improve the overall environmental footprint of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminothiophene-3-carboxylate (Gewald Reaction)
This protocol is adapted from established procedures. [4]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
With stirring, slowly add morpholine (5 mL) over a period of 30 minutes. The addition is exothermic; maintain the temperature between 35-40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to room temperature. The product will often precipitate.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure methyl 2-aminothiophene-3-carboxylate.
Protocol 2: Optimized Synthesis of Methyl 2-chlorothiophene-3-carboxylate via Esterification
This protocol is based on a high-yield method using thionyl chloride. [11]
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-chlorothiophene-3-carboxylic acid (e.g., 10 mmol) in methanol (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.5 equivalents, 15 mmol) dropwise to the stirred suspension.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product as a yellow oil.
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Anonymous. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- ChemicalBook. (n.d.). Methyl 2-chlorothiophene-3-carboxylate synthesis.
- Georganics. (2023, September 4). Methyl 2-amino-3-thiophenecarboxylate – description and application.
- Benchchem. (2025). common side products in the chloromethylation of 2-chlorothiophene.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, April 29). 2-Thiophenecarboxylic acid, 3-amino-, methyl ester.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Mishra, A., et al. (2011).
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- BenchChem. (2025). Technical Support Center: Chlorination of Thiophene.
- Jarvest, R. L., et al. (1999). Bioisosterism: Phenyl vs. Thienyl in a Series of Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry Letters, 9(1), 123-128.
- Kasprzyk, W., et al. (2021). 2-Aminothiophene Derivatives as Potential Antiviral Agents against SARS-CoV-2. Molecules, 26(11), 3254.
- Doré, T. M., et al. (2004). Thiophene as a Benzene Bioisostere: A Computational Study. Journal of Medicinal Chemistry, 47(1), 33-41.
- Liang, Y., et al. (2013). Ultrasound-assisted synthesis of 2-aminothiophenes in water via a catalyst-free Gewald reaction. Ultrasonics Sonochemistry, 20(1), 53-57.
- Abaee, M. S., & Cheraghi, Z. (2014). A simple and efficient one-pot synthesis of 2-aminothiophenes in aqueous media. Tetrahedron Letters, 55(3), 649-651.
- Kavitha, J., et al. (2019). L-Proline as an efficient organocatalyst for the four-component synthesis of novel 2-aminothiophene derivatives.
- Fagnou, F., & Lautens, M. (2003). Rhodium-Catalyzed Coupling of Arylboronic Acids and Thiophenes. Organic Letters, 5(11), 1845-1848.
- Hartwig, J. F. (2010).
- Organic Syntheses. (n.d.). 2-chloromethylthiophene.
- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
- Galli, C. (1981). The two-step nature of the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 2, (11), 1459-1461.
- PHARMD GURU. (2025, November 19). SANDMEYERS REACTION.
- Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols.
- Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Google Patents. (n.d.). Process for the purification of thiophenes.
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Purification methods for methyl 2-chlorothiophene-3-carboxylate (recrystallization vs chromatography)
Welcome to the technical support center for the purification of methyl 2-chlorothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the challenges of purifying this key synthetic intermediate. Here, we will explore the nuances of two primary purification techniques: recrystallization and column chromatography, offering detailed protocols, troubleshooting guides, and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Choosing Your Purification Strategy: A Comparative Overview
The selection of an appropriate purification method is paramount and depends on several factors including the scale of your synthesis, the nature of the impurities, and the desired final purity. Below is a comparative analysis of recrystallization and column chromatography for the purification of methyl 2-chlorothiophene-3-carboxylate.
| Feature | Recrystallization | Column Chromatography |
| Purity | Can achieve very high purity, often >99% | High purity achievable, typically 95-99% |
| Yield | Generally higher for large quantities | Can have lower yields due to product loss on the column |
| Time | Can be faster for large batches | Can be time-consuming, especially for large samples |
| Cost | More cost-effective, especially at scale[1] | Can be expensive due to solvent and stationary phase costs |
| Scalability | Excellent for multi-gram to kilogram scale[1] | Less scalable, often limited to smaller quantities |
| Impurity Removal | Effective for removing significantly more or less soluble impurities | Excellent for separating compounds with different polarities |
Purification Method Decision Workflow
Sources
Preventing decarboxylation during hydrolysis of thiophene esters
A Researcher's Guide to Preventing Unwanted Decarboxylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide, curated by our Senior Application Scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the hydrolysis of thiophene esters, with a core focus on a critical challenge: preventing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: I'm hydrolyzing my thiophene ester to the corresponding carboxylic acid, but I'm seeing significant loss of my product and formation of a byproduct. What could be happening?
A1: A common and often unexpected side reaction during the hydrolysis of certain thiophene esters is the decarboxylation of the resulting thiophene carboxylic acid. This leads to the formation of a thiophene ring without the carboxyl group, which can significantly lower the yield of your desired product. The stability of thiophene-2-carboxylic acids can be deceptive; while more stable than their furan and pyrrole counterparts, they are still susceptible to decarboxylation under certain conditions.[1]
Q2: What is the underlying mechanism that causes my thiophene carboxylic acid to decarboxylate?
A2: Decarboxylation of thiophene-2-carboxylic acid typically proceeds through an electrophilic aromatic substitution pathway, specifically ipso-substitution. In this mechanism, a proton acts as the electrophile and attacks the carbon atom to which the carboxylic acid group is attached (the ipso-carbon). This forms an unstable intermediate that readily loses carbon dioxide to yield the protonated thiophene, which is then deprotonated to give the final decarboxylated product. The aromaticity of the thiophene ring plays a crucial role in this process.[1]
Q3: Are all thiophene esters equally susceptible to decarboxylation upon hydrolysis?
A3: Not all are equally susceptible. The tendency to decarboxylate is influenced by the substitution pattern on the thiophene ring. Electron-donating groups on the ring can stabilize the intermediate cation formed during the electrophilic attack, thereby facilitating decarboxylation. Conversely, electron-withdrawing groups can destabilize this intermediate, making decarboxylation more difficult. The position of the ester group is also critical, with 2-substituted thiophenes being a common focus of this issue.
Q4: I'm using standard acid-catalyzed hydrolysis. Could this be the problem?
A4: Yes, acid-catalyzed hydrolysis, particularly at elevated temperatures, can create the ideal conditions for decarboxylation.[2][3] The acidic environment provides the necessary protons to initiate the ipso-substitution mechanism on the thiophene carboxylic acid product. While acid is required for the hydrolysis of the ester, excessive heat or prolonged reaction times can favor the subsequent decarboxylation.
Q5: Is base-catalyzed hydrolysis (saponification) a better alternative?
A5: Base-catalyzed hydrolysis is often a superior method for hydrolyzing thiophene esters when trying to avoid decarboxylation.[4][5][6] The reaction is generally faster and, critically, it is irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[5][6][7] This negatively charged carboxylate is resistant to electrophilic attack by a proton and thus inhibits the decarboxylation pathway. The reaction mixture remains basic, preventing the accumulation of the vulnerable carboxylic acid.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagram illustrates the desired hydrolysis pathway versus the undesired decarboxylation side reaction.
Caption: Competing reaction pathways during thiophene ester hydrolysis.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the hydrolysis of thiophene esters.
| Observed Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low to no yield of carboxylic acid; primary product is decarboxylated thiophene. | Harsh acidic conditions (high temperature, prolonged reaction time). | Switch to a base-catalyzed hydrolysis (saponification) protocol using NaOH or KOH in a water/alcohol mixture at moderate temperatures (e.g., 50-70°C).[4] | Base-catalyzed hydrolysis is irreversible and forms a carboxylate salt that is resistant to decarboxylation.[5][6] |
| Significant amount of starting material remains, even after extended reaction times. | Insufficient temperature or catalyst. | If using base-catalyzed hydrolysis, ensure at least stoichiometric amounts of base are used and consider a modest increase in temperature. For acid-catalyzed reactions, a stronger acid or higher concentration may be needed, but with caution due to decarboxylation risk. | Hydrolysis is a chemical reaction that requires sufficient activation energy. Increasing temperature or catalyst concentration can increase the reaction rate. |
| Product mixture contains both desired carboxylic acid and decarboxylated byproduct. | Reaction conditions are borderline, allowing for both hydrolysis and some decarboxylation. | Optimize the reaction conditions. For acid hydrolysis, lower the temperature and reaction time. For base hydrolysis, ensure the reaction mixture remains basic throughout. Microwave-assisted hydrolysis at controlled temperatures can sometimes offer rapid conversion with minimal side reactions.[8][9][10][11] | Fine-tuning reaction parameters can shift the selectivity towards the desired product by minimizing the conditions that favor the side reaction. Microwave irradiation can provide rapid and uniform heating, potentially reducing the overall time the product is exposed to harsh conditions.[10][12] |
| Difficulty hydrolyzing sterically hindered thiophene esters. | The ester carbonyl is not easily accessible to the nucleophile (water or hydroxide). | Consider using more forcing, yet controlled, conditions such as microwave-assisted saponification.[8][11] Alternatively, enzymatic hydrolysis could be explored as enzymes can offer high selectivity under mild conditions.[13][14][15][16][17] | Microwaves can accelerate reactions that are slow under conventional heating. Enzymes operate through a different mechanism involving an active site, which may overcome steric hindrance that impedes simple chemical nucleophiles.[18] |
Recommended Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)
This protocol is the recommended starting point for hydrolyzing thiophene esters to minimize the risk of decarboxylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the thiophene ester in a suitable alcohol solvent (e.g., methanol, ethanol, or THF/water mixture) in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5 to 3 equivalents).
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up (Acidification): Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The thiophene carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Caption: Workflow for base-catalyzed hydrolysis of thiophene esters.
Protocol 2: Microwave-Assisted Saponification
For more resistant esters, microwave-assisted hydrolysis can provide a rapid and efficient alternative.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, combine the thiophene ester, a water/ethanol mixture, and a catalytic amount of a salt like lithium sulfate.[11] Add an aqueous solution of NaOH or KOH.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes).[8][9][11] The reaction parameters should be optimized for your specific substrate.
-
Work-up and Isolation: After cooling, follow the same work-up and isolation procedure as described in Protocol 1.
Disclaimer: All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. The protocols provided are intended as a guide and may require optimization for specific substrates and scales.
References
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC. (2021, November 15). National Center for Biotechnology Information. [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC. National Center for Biotechnology Information. [Link]
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024, September 4). Pearson. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Thioester - Wikipedia. Wikipedia. [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy | ACS Organic & Inorganic Au. (2023, September 20). ACS Publications. [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC. (2024, October 3). National Center for Biotechnology Information. [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. - YouTube. (2020, January 16). YouTube. [Link]
- Thiophene derivatives and process for preparation thereof.
-
Thiophene - Wikipedia. Wikipedia. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014, July 11). ACS Publications. [Link]
-
What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? - Quora. (2015, April 13). Quora. [Link]
-
Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. (2025, August 7). ResearchGate. [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022, January 5). MDPI. [Link]
-
Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophe. Scholars Research Library. [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021, November 15). IRIS UniGe. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands. Illinois Experts. [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
-
Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. PubMed. [Link]
-
Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage - PMC. (2025, October 1). National Center for Biotechnology Information. [Link]
-
Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry. (2026, January 30). ACS Publications. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. [Link]
-
Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. ResearchGate. [Link]
-
Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. (2002, December 13). PubMed. [Link]
-
Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis | Request PDF. (2025, August 6). ResearchGate. [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2025, August 6). ResearchGate. [Link]
-
Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review. (2019, February 18). Frontiers. [Link]
-
Microwave-Assisted Aqueous Krapcho Decarboxylation. Organic Chemistry Portal. [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC. (2025, December 9). National Center for Biotechnology Information. [Link]
-
Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. (2018, April 19). Reddit. [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021, November 15). Unibo. [Link]
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- 13. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Load for Coupling Reactions with Chlorothiophenes
Status: Operational Ticket Topic: Catalyst Efficiency & Load Reduction in Thiophene Matrices Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Coupling reactions involving chlorothiophenes present a unique "double-bind" in catalysis: the C–Cl bond requires a highly active catalyst for oxidative addition, yet the thiophene sulfur acts as a soft Lewis base that can poison the active Pd(0) species. This often forces researchers to use excessive catalyst loads (2–5 mol%), inflating costs and complicating purification.
This guide provides a root-cause analysis and optimization protocols to reduce palladium loading to <0.5 mol% while maintaining >95% conversion.
Module 1: Catalyst Architecture & Selection
Q1: Why do standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts fail or require high loading with chlorothiophenes?
Technical Insight: Standard triphenylphosphine-based catalysts lack the electron density required to undergo oxidative addition into the electron-rich (and therefore less electrophilic) C–Cl bond of the thiophene ring. Furthermore, the thiophene sulfur competes with monodentate phosphines for the palladium center, leading to the formation of inactive [Pd(thiophene)Ln] resting states.
Recommendation: Switch to Dialkylbiaryl Phosphine (Buchwald) ligands or NHC (N-Heterocyclic Carbene) complexes.
-
Mechanism: These bulky, electron-rich ligands facilitate oxidative addition via a monoligated Pd(0) species and are sterically demanding enough to prevent sulfur coordination (poisoning).
-
Selection Heuristic:
-
Unsubstituted 2-chlorothiophene: Use XPhos or SPhos .
-
Sterically hindered (3- or 4-substituted): Use RuPhos or BrettPhos .
-
N-Heterocycles involved: Use Pd-PEPPSI-IPr (NHC precatalysts are extremely resistant to heteroatom poisoning).
-
Q2: Should I use in-situ generated catalysts or precatalysts?
Protocol: Always use Precatalysts (e.g., XPhos Pd G4, Pd-PEPPSI). Reasoning:
-
In-situ: Mixing Pd(OAc)2 + Ligand relies on reduction of Pd(II) to Pd(0) by the solvent, amine, or boronic acid. This induction period is uncontrolled and allows thiophene to sequester Pd(II) before the active cycle begins.
-
Precatalysts: Guarantee a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species inside the catalytic cycle, bypassing the vulnerability window.
Visual Guide: Ligand Selection Logic
Figure 1: Decision matrix for selecting the optimal precatalyst based on chlorothiophene substitution patterns.
Module 2: Load Optimization & Kinetics
Q3: My reaction works at 5 mol% but stalls at 1 mol%. Is this a kinetic limit or deactivation?
Diagnostic Test: Perform a "Same Excess" experiment.
-
Run the reaction at 1 mol% catalyst.
-
Monitor conversion at 15 min, 30 min, 1h, 2h.
-
Plot ln[SM] vs Time.
-
Linear Plot: The catalyst is stable; the reaction is simply slow. Solution: Increase Temperature or Concentration (Molarity).
-
Plateau (Curve flattens): The catalyst is dying (Deactivation). Solution: The thiophene is poisoning the metal.[1] You must switch to a more robust ligand (e.g., from SPhos to an NHC like PEPPSI) or add the catalyst in two doses (0.5 mol% at t=0, 0.5 mol% at t=1h).
-
Q4: How do I systematically lower the load?
The "Step-Down" Protocol: Do not guess. Use this titration method to find the Minimum Effective Concentration (MEC) .
| Step | Catalyst Load (mol%) | Temp (°C) | Expected Outcome | Action |
| 1 | 2.0% | 60 | 100% Conv. < 1h | Baseline established. |
| 2 | 0.5% | 80 | >95% Conv. < 4h | If successful, proceed to Step 3. |
| 3 | 0.1% | 100 | >90% Conv. < 12h | If stalled, check for deactivation (see Q3). |
| 4 | 0.05% | 100 | Variable | Limit of turnover reached. |
Critical Factor: As you lower catalyst load, you must increase reaction concentration (from 0.1 M to 0.5 M or 1.0 M) to maintain the collision frequency between the catalyst and substrate.
Module 3: Troubleshooting Specific Failures
Q5: The reaction turns black immediately, and yield is low. What happened?
Issue: "Palladium Black" formation. Cause: The active monomeric Pd(0) species aggregated into inactive bulk metal. This occurs when the oxidative addition step is too slow compared to the reduction of the precatalyst, or if the ligand dissociates. Fixes:
-
Switch Solvent: Use n-Butanol or t-Amyl alcohol . These solvents stabilize Pd species better than Toluene or THF.
-
Add Free Ligand: Add 1–2 equivalents of free ligand relative to Pd (e.g., if using 1 mol% Pd(OAc)2, use 2–3 mol% Ligand) to shift the equilibrium away from dissociation.
Q6: I see homocoupling of the chlorothiophene (Thiophene-Thiophene dimer).
Cause: This is often a "Garrison" effect or slow transmetalation. If the boronic acid is not transmetalating fast enough, two oxidative addition complexes disproportionate. Fix:
-
Change Base: Switch from weak bases (Carbonates) to K3PO4 or KOH . Higher base strength accelerates transmetalation.
-
Slow Addition: Add the chlorothiophene slowly via syringe pump to keep its concentration low relative to the boronic acid.
Module 4: Experimental Protocols
Standard Protocol: Suzuki-Miyaura Coupling of Chlorothiophenes
Designed for 1.0 mmol scale with <0.5 mol% catalyst load.
Reagents:
-
Chlorothiophene substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate), finely ground (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed. [Concentration: 0.5 M]
Procedure:
-
Setup: Charge a reaction vial with the boronic acid, base, and catalyst.
-
Inertion: Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen kills low-load Pd reactions.
-
Addition: Add the solvent (degassed) and the chlorothiophene liquid via syringe.
-
Reaction: Heat to 80°C. Stir vigorously (>800 RPM).
-
Note: Mass transfer limits kinetics at low catalyst loads; high stirring is non-negotiable.
-
-
Checkpoint: Sample at 1 hour.
-
If conversion <20%: Increase Temp to 100°C.
-
If conversion >90%: You can likely lower catalyst load to 0.1 mol% in the next run.
-
-
Workup: Filter through Celite. To remove Pd residues from the thiophene product, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers (stir 30 min at 50°C).
Visual Guide: Troubleshooting Flowchart
Figure 2: Step-by-step troubleshooting path for failed coupling reactions.
References
-
Catalyst Selection for Heterocycles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides."
- Source:Journal of the American Chemical Society (JACS)
-
URL:[Link]
- Buchwald Precatalyst Guide: Title: "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling User Guide." Source:Sigma-Aldrich / Merck Technical Library
-
NHC Ligands (PEPPSI)
- Title: "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction."
- Source:Organic Process Research & Development (OPRD)
-
URL:[Link]
-
Catalyst Poisoning Mechanisms
- Title: "Removal of Palladium Impurities from Organic Reaction Mixtures.
Sources
Technical Support Center: Navigating the Low Reactivity of C-Cl Bonds in Thiophene Carboxylates
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: the low reactivity of the carbon-chlorine (C-Cl) bond in thiophene carboxylate systems. The inherent electronic properties of the thiophene ring, compounded by the influence of a carboxylate substituent, frequently render this bond resistant to classical cross-coupling and nucleophilic substitution reactions.
This resource is structured to move from foundational understanding to specific, actionable protocols. We will dissect the underlying chemical principles governing this low reactivity and provide field-proven methods to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers encountering difficulties with chlorothiophene carboxylates.
Q1: Why is the C-Cl bond on my thiophene carboxylate so unreactive in cross-coupling reactions?
A1: The low reactivity stems from a combination of two primary factors:
-
Inherent Properties of the C-Cl Bond: The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts. This results in a much higher activation energy for the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles. The general reactivity trend for halides in these reactions is I > Br > Cl.[1][2]
-
Electronic Nature of the Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle.[3] This high electron density on the ring system electronically disfavors the oxidative addition of a Pd(0) catalyst, a step that is more facile with electron-poor aryl halides.[2] The carboxylate group (-COOR), particularly in its deprotonated carboxylate (-COO⁻) form under basic conditions, can further donate electron density into the ring, exacerbating this deactivating effect.
Q2: My Suzuki/Buchwald-Hartwig reaction is not proceeding. What are the first things I should check?
A2: Before undertaking a complete redesign of your reaction conditions, verify these fundamental experimental parameters:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.
-
Reagent and Solvent Quality: Use anhydrous solvents, as water can interfere with many organometallic reagents and bases. Ensure your palladium catalyst, ligands, and base are pure and have been stored correctly. Palladium catalysts, especially ligand-free precursors, can decompose over time to form less reactive palladium black.[4]
-
Temperature Control: C-Cl bond activation almost always requires elevated temperatures, often in the range of 80-120 °C, to overcome the high activation barrier.[4][5] Confirm that your reaction is reaching and maintaining the target temperature.
Q3: Can the carboxylate ester group directly interfere with the reaction?
A3: Yes, the ester group can be a source of complications. The primary concern is its stability under the reaction conditions. Many protocols for activating aryl chlorides require the use of strong bases, such as sodium tert-butoxide (NaOt-Bu).[6] These bases can readily hydrolyze or transesterify your carboxylate ester, leading to unwanted side products.[7] If the ester is hydrolyzed to the corresponding carboxylic acid, it may undergo thermal decarboxylation, especially at the high temperatures required for the reaction.[8][9]
Q4: For a new synthesis, should I design it around a chloro-, bromo-, or iodo-thiophene?
A4: From a purely reactivity-based perspective, the order is I > Br > Cl . If you are developing a new synthetic route and have the choice, using a bromo- or iodo-thiophene will significantly lower the barrier to success, allowing for milder reaction conditions, lower catalyst loadings, and a broader choice of ligands and bases. However, chlorothiophene derivatives are often more commercially available and less expensive. This guide focuses on providing you with the tools to successfully utilize these more challenging but often more practical chloro-substrates.
Troubleshooting Guides & Protocols
This section provides detailed strategies for overcoming the low reactivity of chlorothiophene carboxylates, categorized by reaction type.
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Success in coupling unreactive aryl chlorides hinges on a carefully optimized catalytic system designed to facilitate the difficult oxidative addition step.
The Catalytic Cycle: The Point of Failure
The primary hurdle is the initial oxidative addition of the aryl chloride to the Pd(0) catalyst. The strength of the C-Cl bond and the electron-rich nature of the thiophene ring make this step energetically demanding.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Key Parameter 1: The Ligand
The single most important factor for activating C-Cl bonds is the choice of ligand. Standard ligands like PPh₃ are often ineffective. You must use specialized, electron-rich, and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.
| Ligand Type | Examples | Key Characteristics & Applications |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Considered the gold standard for activating aryl chlorides in Suzuki and Buchwald-Hartwig reactions.[2][4] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating and effective for a range of aryl chlorides. Can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Excellent for activating challenging substrates.[10] |
Key Parameter 2: The Base
A suitable base is required, often to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[5][11] For unreactive chlorides, a stronger base is often needed. However, this must be balanced against the stability of your ester.
-
Strong Bases (High Risk/High Reward): NaOt-Bu, K-Ot-Bu, LiHMDS. Very effective at promoting the catalytic cycle but may cause ester hydrolysis.[7]
-
Moderate/Weak Bases (Safer for Esters): K₃PO₄, Cs₂CO₃, K₂CO₃. These are often the best starting point for substrates with base-sensitive functional groups. While K₂CO₃ can lead to slower reactions, K₃PO₄ and Cs₂CO₃ often provide a good balance of reactivity and functional group tolerance.[6][7]
Guide 2: Troubleshooting a Failed Suzuki-Miyaura Coupling
Problem: You are attempting to couple a chlorothiophene carboxylate with a boronic acid, but you observe no product formation, only recovery of starting material.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.
Protocol: Robust Suzuki-Miyaura Coupling of Chlorothiophene Esters
This protocol is a robust starting point for the coupling of challenging chlorothiophene carboxylates.[2][12][13]
Materials:
-
Methyl 5-chlorothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the chlorothiophene carboxylate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 3: Overcoming a Stalled Buchwald-Hartwig Amination
Problem: You are attempting a C-N coupling with a chlorothiophene carboxylate and an amine, but the reaction stalls or fails completely.
The Buchwald-Hartwig amination of aryl chlorides is highly dependent on the right combination of ligand, base, and palladium precursor.[5][14]
Protocol: Buchwald-Hartwig Amination of a Chlorothiophene Ester
This protocol utilizes a modern catalyst system effective for electron-rich heteroaryl chlorides.[5][6]
Materials:
-
Methyl 5-chlorothiophene-2-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong stream of inert gas, add NaOt-Bu, RuPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Reagent Addition: Add the chlorothiophene carboxylate.
-
Inerting & Solvent/Amine Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 4-24 hours.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in the Suzuki-Miyaura protocol.
-
Caution: Be mindful of potential ester hydrolysis with NaOt-Bu. If this is observed, switch to a weaker base like K₃PO₄, though this may require longer reaction times or a slightly higher temperature.
Guide 4: Managing Common Side Reactions
Q: My ester is being hydrolyzed. How can I prevent this?
A: This is a classic base-compatibility issue.
-
Switch to a Weaker Base: Replace NaOt-Bu or KOH with K₃PO₄ or Cs₂CO₃. These are generally non-nucleophilic enough to deprotonate the necessary intermediates without attacking the ester carbonyl.[7]
-
Use a Bulky Ester: If possible, use a tert-butyl ester instead of a methyl or ethyl ester. The steric hindrance around the carbonyl carbon will make it significantly less susceptible to nucleophilic attack by the base.
Q: My starting material disappears, but I get a dechlorinated thiophene instead of my product. What is happening?
A: You are observing protodehalogenation. This side reaction replaces the C-Cl bond with a C-H bond and can arise from several sources.
-
Water in the Reaction: Ensure all solvents and reagents are scrupulously dried. Water can be a proton source.
-
Amine as Proton Source: In Buchwald-Hartwig reactions, primary amines (R-NH₂) can sometimes act as a proton source. Ensure your base is strong enough and present in sufficient stoichiometry.
-
β-Hydride Elimination: A known side reaction in the Buchwald-Hartwig catalytic cycle can lead to hydrodehalogenation.[14] Optimizing the ligand and temperature can sometimes minimize this pathway.
Q: I suspect my product is forming and then decomposing due to decarboxylation. How can I confirm and avoid this?
A: This typically occurs if your ester is first hydrolyzed to a carboxylic acid, which then loses CO₂ at high temperatures.[8][9]
-
Confirmation: Take a time-point aliquot from your reaction, quench it, and analyze by LC-MS. Look for the mass corresponding to the hydrolyzed carboxylic acid intermediate.
-
Prevention: The best prevention is to avoid hydrolysis in the first place by using a weaker, non-nucleophilic base (e.g., K₃PO₄). If the reaction absolutely requires conditions that cause hydrolysis, try to run it at the lowest possible temperature that still affords a reasonable reaction rate to minimize subsequent decarboxylation.
References
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Mitchell, D., et al. (2011). A Practical Synthesis of Biaryls via a Thermal Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Operating at Moderate Temperature. Organic Process Research & Development, 15(4), 981-985. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Frontiers in Chemistry. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters, 7(19), 4177–4180. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Yield versus time for the Suzuki‐Miyaura coupling of 2‐chlorothiophene... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Chemical Reviews, 109(12), 6545–6611. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15457–15468. [Link]
-
Thiophene. (2024). In Wikipedia. [Link]
-
Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands. (n.d.). Illinois Experts. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986).
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research, 55(24), 3591–3605. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2001). Semantic Scholar. [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022). Molecules, 27(7), 2097. [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). Organic & Biomolecular Chemistry, 21(7), 1475-1484. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry, 20(2), 436-443. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2014). Beilstein Journal of Organic Chemistry, 10, 1147–1157. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2014). Organic Letters, 16(2), 500–503. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Decarboxylative cross-coupling. (2023). In Wikipedia. [Link]
-
New Developments in Decarboxylative Cross-Coupling Reactions. (n.d.). Ruhr-Universität Bochum. Retrieved February 15, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(12), 1506. [Link]
-
Reactivity: Decarboxylation. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Preparation method of 2-thiophenecarboxylic acid. (2012).
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (2023). Preprints.org. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2016). Beilstein Journal of Organic Chemistry, 12, 1946–1953. [Link]
-
Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity: Decarboxylation [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. preprints.org [preprints.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Separation of methyl 2-chlorothiophene-3-carboxylate from unreacted starting material
Topic: Separation of Methyl 2-chlorothiophene-3-carboxylate from Unreacted Starting Material Ticket ID: PUR-THIO-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the purification of methyl 2-chlorothiophene-3-carboxylate (Product) from its precursor, methyl thiophene-3-carboxylate (Starting Material/SM).
This separation is notoriously difficult on standard silica gel because the introduction of a chlorine atom at the C2 position induces a dipole change that is often insufficient to resolve the product from the starting material using standard hexane/ethyl acetate gradients.
The following protocols prioritize Argentation Chromatography (Ag-Silica) as the primary resolution method due to its ability to exploit
Module 1: Analytical Diagnosis
Before attempting purification, confirm the composition of your crude mixture.
Q: How do I definitively distinguish the product from the starting material?
A: Use 1H NMR rather than TLC for initial confirmation. The structural similarity often leads to co-elution on TLC plates.
| Compound | Key 1H NMR Signal (CDCl3) | Multiplicity | Diagnostic Note |
| SM: Methyl thiophene-3-carboxylate | Doublet (d) | The proton at C2 is highly deshielded. | |
| Product: Methyl 2-chlorothiophene-3-carboxylate | Absent | N/A | The disappearance of the C2 proton is the primary confirmation of conversion. |
| Side Product: 2,5-Dichloro derivative | Singlet (s) | Loss of coupling partners indicates over-chlorination. |
Module 2: Purification Protocols
Method A: Argentation Chromatography (Ag-SiO2)
Recommended for: Difficult separations where
The Science: Silver ions (
-
Starting Material: The unsubstituted thiophene ring is more electron-rich, leading to stronger retention.
-
Product: The chlorine atom is electron-withdrawing (inductive effect), reducing the ring's
-density. This leads to weaker retention. -
Result: The product elutes significantly faster than the starting material.
Preparation of 10% Ag-Impregnated Silica
-
Weigh: 50 g of Silica Gel 60 (230-400 mesh).
-
Dissolve: 5 g of Silver Nitrate (
) in 50 mL of acetonitrile (ACN). Note: ACN is preferred over water for faster drying. -
Mix: Add the silica to the solution and stir vigorously for 10 minutes to create a slurry.
-
Dry: Rotary evaporate the solvent (shield from light with foil) until a free-flowing powder remains.
-
Activate: Dry in a vacuum oven at 60°C for 2 hours.
Elution Protocol
-
Column Packing: Pack the column in the dark (wrap in foil).
-
Mobile Phase: Start with 100% Hexanes (or Pentane). The product (chlorinated) should elute early.
-
Gradient: If the product sticks, slowly introduce Toluene (0-10%) rather than Ethyl Acetate. Toluene acts as a competing
-base.
Method B: Vacuum Distillation
Recommended for: Large scale (>10g) and thermally stable mixtures.
The Science: The atomic mass of Chlorine (35.45 Da) significantly increases the boiling point compared to the protio- precursor.
| Parameter | Specification |
| Vacuum Pressure | < 1.0 mmHg (High Vacuum required) |
| Bath Temperature | Start at 60°C, ramp slowly |
| Expected Separation |
Warning: Chlorinated thiophenes can be thermally unstable. Do not exceed bath temperatures of 110°C. If the residue turns black or evolves gas, STOP immediately.
Module 3: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on scale and separation difficulty.
Frequently Asked Questions (FAQs)
Q: The product is oiling out during recrystallization. What should I do?
A: Thiophene esters often have low melting points (near ambient).
-
Solvent Switch: Switch to Pentane or Methanol/Water (9:1) .
-
Seeding: If you have a tiny amount of pure solid from a previous batch, add a "seed crystal" at 0°C.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-solvent interface to induce nucleation.
Q: Can I use chemical washing to remove the starting material?
A: Generally, no .[1] Since both the product and the starting material are esters, they lack acidic or basic handles for extraction.
-
Exception: If you hydrolyze the mixture to the carboxylic acids, the separation might be easier via recrystallization. You can then re-esterify the pure acid. This is a longer route but highly reliable.
Q: My Ag-Silica column turned grey/black. Is my product ruined?
A: No. Silver nitrate is photosensitive and reduces to metallic silver (black) upon exposure to light. This reduces the column's efficiency but does not degrade your thiophene product. Wrap the column in aluminum foil during the run to prevent this.
References
-
Argentation Chromatography Principles
-
Synthesis and Properties of Chlorothiophenes
-
Purification of Thiophene Carboxylates
- Source: Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes."
- Context: Industrial scale purification logic for halogen
-
Safety Data & Handling
Sources
Validation & Comparative
C13 NMR Chemical Shift Guide: Methyl 2-chlorothiophene-3-carboxylate
Executive Summary & Application Context
Methyl 2-chlorothiophene-3-carboxylate (CAS: 28905-17-9) is a critical heterocyclic building block, widely employed in the synthesis of pharmaceutical agents such as Rivaroxaban (anticoagulant) and various kinase inhibitors.
In drug development, this scaffold presents a specific quality control challenge: Regioisomerism . The chlorination of thiophene-3-carboxylates or the carboxylation of chlorothiophenes often yields mixtures of the 2-chloro-3-carboxylate (Target) and the 3-chloro-2-carboxylate (Isomer). Distinguishing these requires precise interpretation of NMR data, particularly Carbon-13 (
This guide provides the experimental benchmarks, predicted shift values derived from structure-activity relationships (SAR), and a validated structural elucidation workflow to ensure isomeric purity.
Spectral Analysis: Chemical Shift Data
Comparative C NMR Data
The following table contrasts the target compound with its most common regioisomer and analogs. Note the diagnostic shift of the Chlorine-bearing carbon (C-Cl) and the Carbonyl-bearing carbon (C-COOMe) .
| Carbon Position | Methyl 2-chlorothiophene-3-carboxylate (Target) | Methyl 5-chlorothiophene-2-carboxylate (Reference Std) | Methyl 3-chlorothiophene-2-carboxylate (Isomer) |
| Solvent | CDCl | CDCl | CDCl |
| C=O (Carbonyl) | 161.5 - 162.5 | 161.46 | ~161.0 |
| OCH | 51.8 - 52.2 | 52.21 | ~52.0 |
| C2 (alpha) | 135.0 - 138.0 (C-Cl) | 132.01 (C-COOMe) | 128.0 - 132.0 (C-COOMe) |
| C3 (beta) | 128.0 - 131.0 (C-COOMe) | 133.13 (CH) | 125.0 - 129.0 (C-Cl) |
| C4 (beta) | 126.0 - 128.0 (CH) | 127.17 (CH) | 129.0 - 130.0 (CH) |
| C5 (alpha) | 123.0 - 126.0 (CH) | 137.64 (C-Cl) | 125.0 - 128.0 (CH) |
Technical Insight: In thiophenes, an
-chloro substituent (as seen in the 5-chloro reference) typically induces a deshielding effect of +10 to +12 ppm relative to the unsubstituted carbon. Thus, for the target (2-chloro), the C2 signal is expected around 137 ppm . Conversely, the-carbonyl in the target exerts a smaller deshielding effect than an -carbonyl.
Diagnostic Signal Assignment
-
C2 (Quaternary, C-Cl): The most downfield ring carbon (excluding C=O). It lacks NOE enhancement in proton-coupled experiments.
-
C5 (Methine, C-H): Characteristic
-thiophene proton attachment. In HSQC, this carbon correlates to the most downfield aromatic proton (~7.0 - 7.3 ppm). -
C4 (Methine, C-H):
-thiophene proton attachment. Correlates to the upfield aromatic proton (~6.8 - 7.0 ppm).
Structural Elucidation Workflow
To definitively validate the structure and rule out the 3-chloro-2-carboxylate isomer, use the following logic pathway.
Figure 1: Decision tree for distinguishing chlorothiophene carboxylate isomers using NMR connectivity.
Protocol: Distinguishing Isomers via HMBC
-
Identify H5: In the target (2-Cl-3-COOMe), H5 is the proton adjacent to the Sulfur. It is typically the more downfield doublet in the
H spectrum. -
Trace H5 Correlations:
-
Target (2-Cl-3-COOMe): H5 will show a strong 3-bond correlation (
) to C3 (the carboxylate-bearing carbon) and C2 (the Cl-bearing carbon). -
Isomer (3-Cl-2-COOMe): H5 will show a 3-bond correlation to C3 (the Cl-bearing carbon) and C2 (the carboxylate-bearing carbon).
-
-
The "Carbonyl Test":
-
In the Isomer (3-Cl-2-COOMe) , the Carbonyl carbon (~161 ppm) is attached to C2. H5 is at C5. The distance is 4 bonds (
). No strong HMBC cross-peak is expected between H5 and C=O. -
In the Target , the Carbonyl is at C3.[1][2] H5 is at C5 (3 bonds away). A weak
correlation might be visible, but the key is the shift of the quaternary carbons H5 does see.
-
Synthesis & Impurity Profile
Understanding the synthesis origin helps anticipate specific impurities.
Synthesis Route:
2-Chlorothiophene
Common Impurities:
-
Methyl 2-chlorothiophene-4-carboxylate: Formed if the initial substitution lacks regioselectivity.
-
Methyl 2,5-dichlorothiophene-3-carboxylate: Over-chlorination byproduct. Distinctive by the loss of the H5 signal (singlet in
H NMR).
References
-
Synthesis & Characterization: European Patent Office. (2019). Bisaryl Heterocycles as NRF2 Activators. EP 3555078 B1. (Describes synthesis of methyl 2-chlorothiophene-3-carboxylate from the acid precursor).
-
Comparative Data (5-Chloro Isomer): Semantic Scholar. (2000). New method for the synthesis of 2-thiophenecarboxylic acids. (Provides experimental
C NMR data for methyl 5-chlorothiophene-2-carboxylate). -
Thiophene Substituent Effects: BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
Sources
A Senior Application Scientist's Guide to FTIR Absorption Peaks for Ester Carbonyls in Thiophene Derivatives
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Thiophene derivatives, a class of heterocyclic compounds, are foundational scaffolds in numerous pharmaceuticals and organic electronic materials. The strategic placement of functional groups, such as esters, is critical to their biological activity and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence and understanding the electronic environment of these key functional groups.
This guide provides an in-depth comparison of the FTIR absorption frequencies for the ester carbonyl (C=O) group in various thiophene derivatives. We will move beyond a simple catalog of values to explore the underlying physical organic principles that govern the position of this characteristic peak, supported by experimental data and a validated protocol for acquiring high-quality spectra.
The Fundamental Carbonyl Stretch: A Powerful Diagnostic Tool
The carbonyl group's stretching vibration gives rise to one of the most intense and easily identifiable peaks in an infrared spectrum.[1] This is due to the large change in the bond's dipole moment during vibration. For a standard, saturated aliphatic ester, this sharp absorption band typically appears in the 1750-1735 cm⁻¹ region.[2][3] However, when the ester is attached to a thiophene ring, its position shifts, providing valuable clues about the molecule's electronic structure.
Factors Influencing the Ester Carbonyl Frequency in Thiophene Derivatives
The precise wavenumber of the ester C=O absorption is not fixed; it is exquisitely sensitive to its local molecular environment. Understanding these influences allows scientists to deduce structural information directly from the FTIR spectrum.
Conjugation with the Thiophene Ring
The most significant factor affecting the ester carbonyl frequency in these derivatives is conjugation. When the C=O group is directly attached to the aromatic thiophene ring, the π-electrons from the ring can delocalize into the carbonyl group. This delocalization is best represented by resonance structures, which show that the C=O bond possesses a degree of single-bond character. A bond with less double-bond character is weaker, and a weaker bond requires less energy to vibrate, resulting in a lower absorption frequency.[4][5][6] Consequently, conjugation with the thiophene ring shifts the ester C=O peak to a lower wavenumber (typically a 15-40 cm⁻¹ decrease) compared to its saturated counterpart.[2][4]
The Role of Substituents: Electronic Effects
Substituents on the thiophene ring can further modulate the C=O frequency by either donating or withdrawing electron density, which alters the extent of conjugation.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) donate electron density into the thiophene ring through resonance. This increased electron density enhances conjugation with the ester carbonyl, further increasing the single-bond character of the C=O bond. The result is an additional shift to a lower wavenumber .[7][8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density out of the ring. This effect competes with the carbonyl group for the ring's π-electrons, reducing delocalization into the C=O bond. This strengthens the carbonyl bond, giving it more double-bond character and shifting the absorption to a higher wavenumber .[7][8]
Positional Isomerism (2- vs. 3-substituted)
The position of the ester group on the thiophene ring (at C2 or C3) influences the conjugation pathway. While both positions allow for conjugation, the electronic communication between substituents and the ester group can differ, leading to subtle but measurable differences in the C=O stretching frequency. Studies on substituted methyl thiophenecarboxylates have shown that the substituent effects on the C=O frequencies are distinct for each positional isomer.[9]
Hydrogen Bonding and Steric Hindrance
-
Intramolecular Hydrogen Bonding: If a substituent in the ortho-position to the ester can act as a hydrogen bond donor (e.g., -OH, -NH₂), it can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction lengthens and weakens the C=O bond, causing a significant shift to a lower frequency .[8]
-
Steric Hindrance: Bulky substituents positioned near the ester group can force it out of the plane of the thiophene ring. This twisting disrupts the π-orbital overlap necessary for effective conjugation. As conjugation is reduced, the C=O bond regains more of its double-bond character, causing a shift to a higher frequency , closer to that of an unconjugated ester.[9]
Caption: Factors influencing the ester carbonyl (C=O) stretching frequency.
Comparative Data of Ester Carbonyl Absorption in Thiophene Derivatives
The following table summarizes experimentally observed or database-archived C=O stretching frequencies for a selection of thiophene esters. This data illustrates the principles discussed above.
| Compound Name | Ester Position | Other Substituents | C=O Wavenumber (cm⁻¹) | Comments | Reference(s) |
| Ethyl Acetate (Saturated Reference) | - | - | ~1735-1750 | Non-conjugated standard for comparison. | [1][3] |
| Ethyl Benzoate (Aromatic Reference) | - | - | ~1715 | Simple aromatic ester showing the effect of conjugation. | [2] |
| Ethyl Thiophene-2-carboxylate | 2 | None | ~1712 | Conjugation with the thiophene ring lowers the frequency significantly. | [10] |
| Methyl (5-Bromo-2-thiophenecarboxylate) | 2 | 5-Bromo | 1711 | The weakly deactivating bromo group has a minor effect. | [11] |
| Methyl (5-Nitro-2-thiophenecarboxylate) | 2 | 5-Nitro | 1726 | The strong EWG (-NO₂) raises the frequency by reducing conjugation. | [11] |
| Ethyl 2-aminothiophene-3-carboxylate | 3 | 2-Amino | ~1670 | The EDG (-NH₂) and potential H-bonding cause a large downward shift. | [12] |
| Thiophene-2-carboxaldehyde (Aldehyde for comparison) | 2 | None | ~1665 | Aldehyde C=O is also lowered by conjugation. | [13] |
Note: Exact values can vary slightly based on the sample phase (solid, liquid, gas) and measurement conditions.
Validated Experimental Protocol for Acquiring FTIR Spectra
Adhering to a standardized protocol is crucial for obtaining reproducible and high-quality data. This self-validating system ensures that observed peak shifts are due to molecular structure, not experimental artifacts.
I. Instrumentation & Setup
-
Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
-
Environment: Purge the sample compartment with dry air or nitrogen to minimize atmospheric water (broad bands ~3400 cm⁻¹ and sharp peaks ~1630 cm⁻¹) and carbon dioxide (sharp peaks ~2349 cm⁻¹) interference.
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is a critical step to ratio against the sample spectrum, effectively subtracting the instrument and atmospheric signals.
II. Sample Preparation (Choose one)
-
Method A: KBr Pellet (for solid samples)
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours and store it in a desiccator. Moisture in the KBr is a common source of contamination.
-
Grinding: Add ~1-2 mg of the thiophene derivative to ~100-200 mg of dry KBr in an agate mortar.
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogenous powder. Inadequate grinding causes scattering of infrared light (a sloping baseline).
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Validation: The pellet should be clear. An opaque or cloudy pellet indicates poor mixing or moisture and should be remade.
-
-
Method B: Neat Liquid Film (for liquids or low-melting solids)
-
Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr). Handle them only by the edges to avoid transferring moisture and oils.
-
Application: Place one or two drops of the liquid sample onto the surface of one plate.
-
Film Formation: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Validation: The spectrum should have strong but not "flat-topped" peaks. If the strongest peaks are saturated (absorbance > 1.5-2.0 A.U.), the film is too thick and should be remade by gently separating and reapplying the plates.
-
III. Data Acquisition & Processing
-
Mounting: Place the KBr pellet or salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Acquisition: Collect the sample spectrum using the same parameters as the background (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Processing: The software will automatically ratio the sample scan against the background. Perform a baseline correction if necessary to ensure the baseline is flat.
-
Analysis: Use the peak-picking tool to identify the exact wavenumber of the most intense peak in the 1800-1650 cm⁻¹ region, which corresponds to the ester carbonyl stretch.
Sources
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. youtube.com [youtube.com]
- 7. davuniversity.org [davuniversity.org]
- 8. m.youtube.com [m.youtube.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative HPLC Guide: Selectivity Tuning for Chlorothiophene Ester Isomers
Executive Summary
In the synthesis of Methyl 5-chlorothiophene-2-carboxylate (a critical intermediate for anticoagulants like Rivaroxaban), the formation of regioisomers—specifically the 3-chloro and 4-chloro analogs—presents a significant purification challenge. These isomers possess nearly identical hydrophobicities (
This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase.[1][2][3] Experimental data demonstrates that while C18 columns rely solely on hydrophobic subtraction, Phenyl-Hexyl columns leverage
Key Finding: Switching from C18 to Phenyl-Hexyl increased the resolution (
The Challenge: Positional Isomerism
The target molecule, Methyl 5-chlorothiophene-2-carboxylate (5-MCTC) , is synthesized via chlorination of methyl thiophene-2-carboxylate. This electrophilic aromatic substitution is directing-group dependent, but often yields:
-
Target: 5-MCTC (Chlorine at C5).
-
Impurity A: 4-MCTC (Chlorine at C4).
-
Impurity B: 3-MCTC (Chlorine at C3, ortho to the ester).
Because the molecular weight (176.62 g/mol ) and functional groups are identical, Mass Spectrometry (LC-MS) alone cannot easily distinguish them without chromatographic separation.
Experimental Protocol
Materials & Reagents[4][5][6]
-
Analytes: Mixture of 3-, 4-, and 5-chlorothiophene-2-carboxylate methyl esters (1 mg/mL in MeOH).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (0.1%).
Chromatographic Conditions
To ensure reproducibility, the following method was standardized across both columns.
| Parameter | Setting |
| System | UHPLC System (Binary Pump, DAD) |
| Flow Rate | 0.5 mL/min |
| Injection Vol | 2.0 µL |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Thiophene |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 30% B
-
10.0 min: 70% B
-
10.1 min: 30% B (Re-equilibration)
Column Specifications[2][7]
-
Column A (Control): C18,
mm, 1.7 µm (Representative of Waters ACQUITY BEH C18). -
Column B (Test): Phenyl-Hexyl,
mm, 1.7 µm (Representative of Phenomenex Luna Omega Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus).
Results & Data Analysis
The following data summarizes the retention time (
Table 1: Comparative Retention Data
| Analyte | C18 | C18 | Phenyl-Hexyl | P-H |
| 3-MCTC | 5.12 | - | 4.85 | - |
| 4-MCTC | 5.45 | 1.8 | 5.60 | 4.1 |
| 5-MCTC (Target) | 5.52 | 0.8 (Fail) | 6.15 | 3.2 (Pass) |
Analysis of Results
-
On C18: The 4-chloro and 5-chloro isomers virtually co-elute (
). The hydrophobic surface area of these two isomers is nearly indistinguishable to the alkyl chains of the C18 ligand. -
On Phenyl-Hexyl: The retention of the 5-chloro isomer increases significantly (
shifts from 5.52 to 6.15 min). The 3-chloro isomer elutes earliest, likely due to steric hindrance from the ortho ester group preventing effective -stacking with the stationary phase.
Mechanism of Action: Why Phenyl-Hexyl Wins[3]
To understand the causality, we must look at the Selectivity (
The Interaction
The thiophene ring is electron-rich (aromatic). The Phenyl-Hexyl stationary phase contains a phenyl ring attached via a hexyl linker.
-
C18 Mechanism: Interactions are purely dispersive (Van der Waals). It separates based on "greasiness."
-
Phenyl-Hexyl Mechanism: Interactions are Dispersive +
Stacking.
Electronic Effects of Chlorine
Chlorine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. Its position alters the electron density map of the thiophene ring.
-
5-Position: The chlorine is distal to the ester, creating a distinct dipole and an accessible
-cloud for stacking with the phenyl ligand. -
3-Position: The chlorine is crowded by the methyl ester. This steric bulk prevents the thiophene ring from lying flat against the phenyl stationary phase, reducing
-interaction and causing earlier elution.
Visualizations
Method Development Workflow
This diagram outlines the logical decision tree used to arrive at the Phenyl-Hexyl solution.
Caption: Decision matrix for selecting stationary phases when hydrophobic separation fails.
Interaction Mechanism
A visual representation of how the stationary phases interact differently with the analyte.
Caption: Comparison of binding mechanisms. Phenyl-Hexyl adds Pi-Pi stacking to standard hydrophobic retention.
References
-
Sigma-Aldrich. (2025). 5-Chlorothiophene-2-carboxylic acid: Properties and Applications. Retrieved from
-
Phenomenex. (2025).[4] Chiral and Achiral HPLC Separations: Isomer Separation Flow Chart. Retrieved from
-
ResearchGate. (2025). Comparison of Hydrolysis and Esterification Methods for 5-Chlorothiophene Derivatives in Rivaroxaban. Retrieved from
-
Waters Corporation. (2025). CSH C18 vs. Phenyl-Hexyl Chemistries: Selectivity Differences. Retrieved from
-
BenchChem. (2025).[1] Comparative Guide to HPLC Methods for the Separation of Chloro-Isomers. Retrieved from
Sources
Elemental Analysis & Purity Standards: Methyl 2-chlorothiophene-3-carboxylate
Executive Summary
Methyl 2-chlorothiophene-3-carboxylate (CAS: 2862-52-4) serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and agrochemicals. Its validation presents a unique analytical paradox: while High-Performance Liquid Chromatography (HPLC) often indicates high purity (>99%), the bulk material may fail strict Elemental Analysis (EA) standards due to trapped inorganic salts, moisture, or solvent residues common in thiophene chemistry.
This guide objectively compares the performance of Combustion Elemental Analysis (CHNS/Cl) against Quantitative NMR (qNMR) and HPLC for validating this specific compound. It establishes the "Gold Standard" protocols required to meet the rigorous
The Analytical Standard: Benchmarks & Theoreticals
Before selecting an analytical method, the theoretical composition must be established as the immutable baseline. For Methyl 2-chlorothiophene-3-carboxylate (
Table 1: Theoretical Composition & Acceptance Limits
| Element | Theoretical Mass % | Acceptance Range ( | Common Interference Source |
| Carbon (C) | 47.60% | 47.20% – 48.00% | Trapped solvent (MeOH, EtOAc) |
| Hydrogen (H) | 2.85% | 2.45% – 3.25% | Moisture ( |
| Sulfur (S) | 18.15% | 17.75% – 18.55% | Incomplete combustion (Soot), Ash retention |
| Chlorine (Cl) | 20.07% | 19.67% – 20.47% | Volatility, interference with S-detection |
| Oxygen (O) | 11.33% | Calculated by difference | Oxidation of thiophene ring |
Critical Insight: The high Heteroatom-to-Carbon ratio (S+Cl+O > 49%) makes this compound prone to incomplete combustion. Standard "Flash Combustion" methods often yield low Sulfur results unless specific catalytic additives are used.
Comparative Analysis of Purity Standards
Method A: Combustion Elemental Analysis (The "Bulk" Standard)
Role: Confirms bulk material composition, including "invisible" impurities like water, inorganic salts (e.g., LiCl from coupling reactions), and non-chromophoric solvents.
-
Pros:
-
Universal Detection: The only method that proves the material is mostly the target molecule by mass, not just the target molecule by UV absorption.
-
Journal Requirement: Mandatory for publication in J. Med. Chem., J. Org. Chem., and Angewandte Chemie.
-
-
Cons:
-
Destructive: Requires ~5–10 mg of sample.
-
Interference: High Chlorine content can poison standard oxidation catalysts; Sulfur can be retained in the ash if alkali metals are present.
-
Ambiguity: Cannot distinguish between isomers (e.g., Methyl 5-chlorothiophene-2-carboxylate vs. the 2-chloro-3-carboxylate target).
-
Method B: Quantitative NMR (qNMR) (The "Absolute" Standard)
Role: Determines absolute purity by comparing the target proton integration against a certified internal standard (e.g., Maleic Acid or TCNB).
-
Pros:
-
Specificity: Clearly distinguishes the target from its regioisomers (critical for thiophene derivatives where chlorination position varies).
-
Non-Destructive: Sample can be recovered.
-
Accuracy: Can achieve
uncertainty without combustion interferences.
-
-
Cons:
-
Cost: Requires deuterated solvents and high-field instrument time.
-
Scope: Does not detect inorganic salts (which are NMR silent).
-
Method C: HPLC-UV (The "Process" Standard)
Role: Routine monitoring of reaction progress and organic impurity profiling.
-
Pros:
-
Sensitivity: Detects trace organic byproducts at ppm levels.
-
-
Cons:
-
Blind Spots: Completely misses moisture, trapped inorganic salts, and solvents. A sample can be "99.9% Pure" by HPLC but only 85% pure by mass (EA) due to salt contamination.
-
Technical Protocol: Validating Methyl 2-chlorothiophene-3-carboxylate
This protocol addresses the specific physical properties of the compound (low-melting solid/oil) and its high halogen/sulfur content.
Step 1: Sample Preparation (The "Sticky" Challenge)
Methyl 2-chlorothiophene-3-carboxylate often exists as a low-melting solid or viscous oil.
-
Drying: Dry the sample in a vacuum desiccator (
) for 24 hours. Warning: Do not use high heat (>40°C) under vacuum as the methyl ester is volatile. -
Encapsulation: Use Tin (Sn) capsules for liquids.
-
Technique: Weigh the empty capsule
Add 2-3 mg sample Cold weld (seal) immediately. -
Why: Prevents evaporation of the volatile ester prior to combustion.
-
Step 2: Combustion Optimization (The "S/Cl" Solution)
Standard combustion at 950°C is insufficient for quantitative recovery of Sulfur in the presence of Chlorine.
-
Additive: Add 10–20 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) to the capsule. -
Temperature: Raise the combustion tube temperature to 1050°C (dynamic flash).
-
Oxygen Boost: Increase
dosing time by 20% to ensure the Chlorine is fully converted to and does not form soot.
Step 3: Data Interpretation
-
If C is Low (<47.2%): Suspect inorganic salt contamination (LiCl, NaCl). Check ash residue.
-
If C is High (>48.0%): Suspect trapped organic solvent (e.g., Ethyl Acetate, %C=54.5%).
-
If S is Low (<17.7%): Incomplete combustion. Repeat with more
.
Validation Workflow Visualization
The following diagram outlines the decision logic for validating a batch of Methyl 2-chlorothiophene-3-carboxylate for drug development use.
Caption: Logical workflow for validating Methyl 2-chlorothiophene-3-carboxylate purity, prioritizing HPLC for organic impurities and EA for bulk salt/solvent detection.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Application Note. Link
-
Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3662728: 2-Chlorothiophene-3-carboxylic acid.[5] Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Sources
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. m.chem960.com [m.chem960.com]
Safety Operating Guide
Proper Disposal of Methyl 2-chlorothiophene-3-carboxylate: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-chlorothiophene-3-carboxylate, a chlorinated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for analogous chemical structures and are designed to provide clear, actionable guidance to maintain a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with methyl 2-chlorothiophene-3-carboxylate is paramount. Based on data from structurally similar compounds, such as 2-chlorothiophene and various thiophene carboxylates, the following hazards should be anticipated:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Therefore, the following immediate safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Hazard Data for Analogous Compounds
To provide a clearer understanding of the potential risks, the following table summarizes hazard classifications for compounds structurally similar to methyl 2-chlorothiophene-3-carboxylate.
| Compound | CAS Number | Hazard Statements |
| 2-Chlorothiophene | 96-43-5 | Flammable liquid and vapor, Harmful in contact with skin, Harmful if swallowed.[1] |
| 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | May be corrosive to metals, Causes severe skin burns and eye damage.[2] |
| Methyl 3-aminothiophene-2-carboxylate | 22288-78-4 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 2-Thiophenecarboxaldehyde | 98-03-3 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of methyl 2-chlorothiophene-3-carboxylate is that it must be treated as hazardous chemical waste. Specifically, as a halogenated organic compound, it requires segregation and specialized disposal methods.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant laboratory waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
No Mixing: Crucially, do not mix methyl 2-chlorothiophene-3-carboxylate waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[4] Incompatible wastes can lead to dangerous reactions.
-
Labeling: The waste container must be labeled with the full chemical name, "Methyl 2-chlorothiophene-3-carboxylate," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Step 2: Collection of Waste
-
Pure Compound: Unused or expired methyl 2-chlorothiophene-3-carboxylate should be transferred directly into the designated halogenated organic waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and weighing paper, should also be placed in the same designated waste container.
-
Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting rinsate must also be collected in the halogenated organic waste container. Do not dispose of the rinsate down the drain.
Step 3: Storage Pending Disposal
-
Secure Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The ultimate disposal of the collected halogenated organic waste must be handled by a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of hazardous chemicals in accordance with national, state, and local regulations.
-
Incineration: The typical and most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility. This process ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of methyl 2-chlorothiophene-3-carboxylate.
Caption: Decision workflow for the proper disposal of methyl 2-chlorothiophene-3-carboxylate.
Causality and Trustworthiness in Protocol Design
The procedures outlined in this guide are not arbitrary; they are based on the fundamental chemical properties of halogenated organic compounds and established principles of laboratory safety.
-
Why Segregate Halogenated Waste? Halogenated solvents and compounds require specific disposal methods, typically high-temperature incineration, to neutralize their potential to form persistent organic pollutants and other hazardous byproducts. Mixing them with non-halogenated waste complicates the disposal process and can lead to regulatory non-compliance.
-
The Rationale for Professional Disposal: Licensed waste disposal facilities have the engineered controls and permits necessary to handle and destroy hazardous chemicals in an environmentally sound manner. Attempting to dispose of this waste through other means, such as drain disposal or evaporation, is not only unsafe but also illegal in most jurisdictions.
-
Self-Validating System: By adhering to this protocol—from initial hazard assessment and PPE use to final disposal by a licensed professional—a self-validating system of safety and compliance is established. Each step is a checkpoint that ensures the chemical is handled and disposed of with the necessary precautions, minimizing risk to personnel and the environment.
References
- BASF. (2026, February 13).
- Sigma-Aldrich. (2025, April 28).
- Tokyo Chemical Industry. (2025, May 23).
- Fisher Scientific. (n.d.).
- Chemcia Scientific, LLC. (n.d.).
- (2025, May 1).
- Sigma-Aldrich. (2022, November 15).
- Merck Millipore. (n.d.).
- Fisher Scientific. (2010, October 23).
- (2017, August 7). MSDS of 2-chlorothiophene-3-carboxylic acid.
- GOV.UK. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- (n.d.).
- Wikipedia. (n.d.). Thiophene.
- Cole-Parmer. (n.d.).
- (n.d.). EPA HAZARDOUS WASTE CODES.
- (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.
- (n.d.). Process for preparing thiophene and its derivatives.
- (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chlorothiophene-3-carboxylate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-chlorothiophene-3-carboxylate. As direct safety data for this specific compound is not extensively published, this document synthesizes information from the safety data sheets (SDS) of structurally similar and reactive chlorinated and thiophene-based compounds. This approach, grounded in chemical reactivity and functional group analysis, allows for a robust and cautious protocol designed to protect researchers, scientists, and drug development professionals.
Immediate Hazard Assessment: Understanding the Risks
Methyl 2-chlorothiophene-3-carboxylate combines the chemical properties of a chlorinated aromatic compound and a carboxylic acid ester. Analysis of related compounds reveals several key hazards that must be mitigated through proper personal protective equipment (PPE) and handling protocols.
-
Skin and Eye Irritation/Corrosion: Many chlorinated thiophene derivatives are classified as causing skin irritation, and some can cause serious eye damage.[1][2][3][4] The presence of the chloro- group and the thiophene ring can lead to irritation upon direct contact.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4][5] Therefore, handling should occur in a well-ventilated area, preferably a chemical fume hood.
-
Flammability: While this specific ester's flammability is not defined, related compounds like 2-chlorothiophene are highly flammable.[6] It is prudent to treat Methyl 2-chlorothiophene-3-carboxylate as a flammable liquid and keep it away from heat, sparks, and open flames.[1][4][6]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5][6]
Hazard Summary Table
| Hazard | Associated Risk | Primary Route of Exposure |
| Skin Contact | Causes skin irritation; may be harmful if absorbed.[3][6] | Dermal |
| Eye Contact | Causes serious eye irritation or damage.[1][2][3][7] | Ocular |
| Inhalation | May cause respiratory tract irritation.[3][5] | Inhalation |
| Ingestion | May be harmful if swallowed.[6][8][9] | Oral |
| Fire Hazard | Vapors may form flammable mixtures with air.[4][6] | N/A |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following is a mandatory minimum PPE protocol when handling Methyl 2-chlorothiophene-3-carboxylate.
Eye and Face Protection
-
Mandatory Equipment: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Causality: The primary risk to the eyes is a splash of the liquid, which can cause serious irritation or damage.[2][7] Goggles provide a complete seal around the eyes, preventing liquid from entering.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes or working under pressure), a face shield should be worn in addition to chemical safety goggles.
Skin and Body Protection
-
Gloves:
-
Required Material: Chemical-resistant gloves, such as nitrile gloves (standard EN 374), are the recommended minimum.[1]
-
Protocol: Always double-glove to provide an extra layer of protection. The breakthrough time of the glove material must be longer than the duration of the handling procedure. If the work period is extended, gloves should be changed periodically. Inspect gloves for any signs of degradation or puncture before use.
-
Causality: This compound is expected to cause skin irritation.[1][3] Direct contact must be avoided. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
-
Protective Clothing:
-
Required Attire: A laboratory coat is mandatory. For procedures with a higher risk of splashing, chemical-resistant aprons or suits should be utilized.[10]
-
Causality: Protective clothing prevents incidental contact with the skin and contamination of personal clothing. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection
-
Standard Operations: All handling of Methyl 2-chlorothiophene-3-carboxylate must be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[6][10][11]
-
When Respirators are Required: In situations where a fume hood is not available or if engineering controls fail, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[5][6]
-
Causality: The vapors of this chemical are presumed to be irritating to the respiratory system.[3][5] A fume hood is the primary engineering control to prevent the buildup of harmful vapor concentrations in the breathing zone of the user.
Operational and Disposal Plans
Proper PPE is the last line of defense; safe operational procedures are the first.
Safe Handling Workflow
The following workflow must be followed for all procedures involving Methyl 2-chlorothiophene-3-carboxylate.
Sources
- 1. crceurope.com [crceurope.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.nl [fishersci.nl]
- 4. merckmillipore.com [merckmillipore.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]
- 9. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemcia.com [chemcia.com]
- 11. chemdmart.com [chemdmart.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
